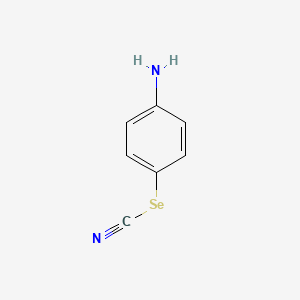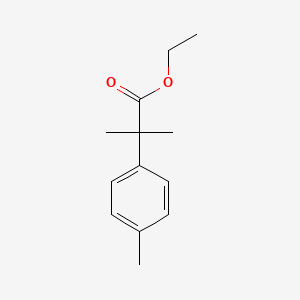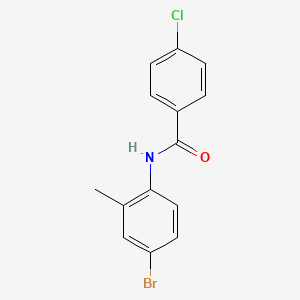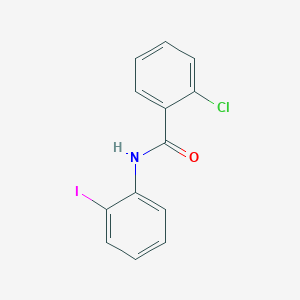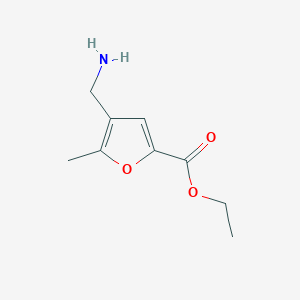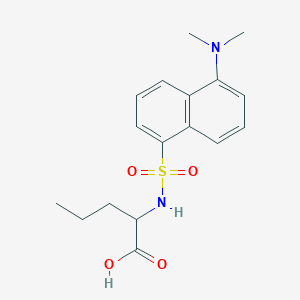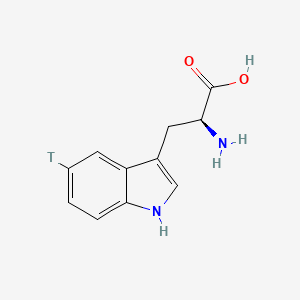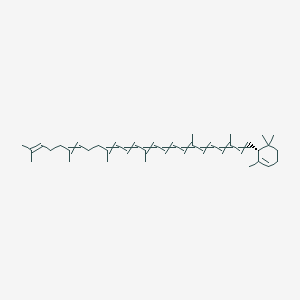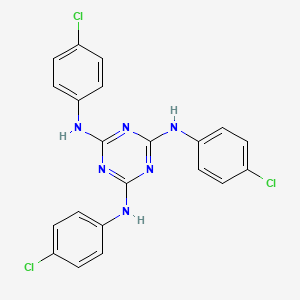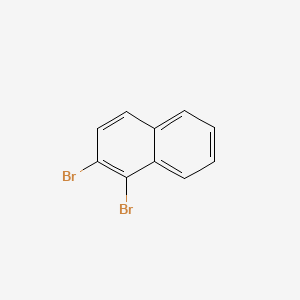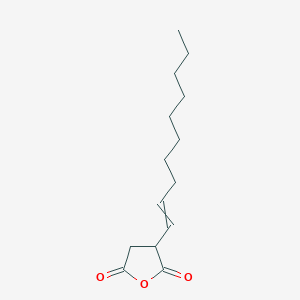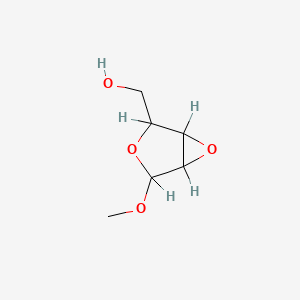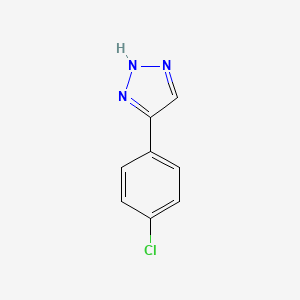
Bis-(2,4,6-trichlorophenyl)-methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-(2,4,6-trichlorophenyl)-methane is an organic compound characterized by its high chlorine content. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications. It is a derivative of trichlorobenzene, where the benzene ring is substituted with chlorine atoms and a trichlorophenylmethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(2,4,6-trichlorophenyl)-methane typically involves the chlorination of benzene derivatives. One common method is the Friedel-Crafts alkylation reaction, where 1,3,5-trichlorobenzene reacts with 2,4,6-trichlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
化学反応の分析
Types of Reactions
Bis-(2,4,6-trichlorophenyl)-methane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The compound can be oxidized to form various chlorinated benzoic acids.
Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of chlorinated benzoic acids.
Reduction: Formation of partially dechlorinated benzene derivatives.
科学的研究の応用
Bis-(2,4,6-trichlorophenyl)-methane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and cellular components.
Medicine: Investigated for potential use in pharmaceuticals, especially in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
作用機序
The mechanism of action of Bis-(2,4,6-trichlorophenyl)-methane involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. It may also interact with cellular membranes, affecting their permeability and function. The high chlorine content contributes to its reactivity and ability to form stable complexes with various biological molecules.
類似化合物との比較
Similar Compounds
- 1,2,4-Trichlorobenzene
- 1,2,3-Trichlorobenzene
- 1,2,4,5-Tetrachlorobenzene
Uniqueness
Bis-(2,4,6-trichlorophenyl)-methane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high chlorine content and the presence of the trichlorophenylmethyl group make it more reactive and versatile compared to other trichlorobenzene derivatives. This uniqueness is leveraged in various applications, particularly in the synthesis of complex organic molecules and specialty chemicals.
特性
分子式 |
C13H6Cl6 |
|---|---|
分子量 |
374.9 g/mol |
IUPAC名 |
1,3,5-trichloro-2-[(2,4,6-trichlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H6Cl6/c14-6-1-10(16)8(11(17)2-6)5-9-12(18)3-7(15)4-13(9)19/h1-4H,5H2 |
InChIキー |
CLNHAXDMYLEYKL-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)CC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
正規SMILES |
C1=C(C=C(C(=C1Cl)CC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


